Tert-butyl (2-amino-2-thioxoethyl)carbamate Tert-butyl (2-amino-2-thioxoethyl)carbamate
Brand Name: Vulcanchem
CAS No.: 89226-13-1
VCID: VC2023443
InChI: InChI=1S/C7H14N2O2S/c1-7(2,3)11-6(10)9-4-5(8)12/h4H2,1-3H3,(H2,8,12)(H,9,10)
SMILES: CC(C)(C)OC(=O)NCC(=S)N
Molecular Formula: C7H14N2O2S
Molecular Weight: 190.27 g/mol

Tert-butyl (2-amino-2-thioxoethyl)carbamate

CAS No.: 89226-13-1

Cat. No.: VC2023443

Molecular Formula: C7H14N2O2S

Molecular Weight: 190.27 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl (2-amino-2-thioxoethyl)carbamate - 89226-13-1

Specification

CAS No. 89226-13-1
Molecular Formula C7H14N2O2S
Molecular Weight 190.27 g/mol
IUPAC Name tert-butyl N-(2-amino-2-sulfanylideneethyl)carbamate
Standard InChI InChI=1S/C7H14N2O2S/c1-7(2,3)11-6(10)9-4-5(8)12/h4H2,1-3H3,(H2,8,12)(H,9,10)
Standard InChI Key AGBIUUFZUPNDTM-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCC(=S)N
Canonical SMILES CC(C)(C)OC(=O)NCC(=S)N

Introduction

Chemical Identity and Structure

Tert-butyl (2-amino-2-thioxoethyl)carbamate (CAS: 89226-13-1) is an organic compound with the molecular formula C7H14N2O2S and a molecular weight of 190.261 g/mol . This compound is characterized by a thioamide functional group and a tert-butoxycarbonyl (Boc) protecting group, making it a valuable intermediate in organic synthesis.

Nomenclature and Identification

The compound has several synonyms in the scientific literature, reflecting its structural characteristics and chemical behavior:

ParameterInformation
CAS Number89226-13-1
IUPAC Nametert-butyl N-(2-amino-2-sulfanylideneethyl)carbamate
Molecular FormulaC7H14N2O2S
Molecular Weight190.261 g/mol
InChI KeyAGBIUUFZUPNDTM-UHFFFAOYSA-N
PubChem CID5324304
MDL NumberMFCD09025922

Structural Characteristics

The compound contains several key functional groups that determine its reactivity and applications:

  • A thioamide group (C=S) instead of the more common amide (C=O)

  • A tert-butoxycarbonyl (Boc) protecting group

  • A methylene bridge connecting the two nitrogen-containing functionalities

The presence of the thioxo group (C=S) distinguishes this compound from its oxygen-containing analog, tert-butyl (2-amino-2-oxoethyl)carbamate, and imparts distinct chemical properties and reactivity patterns .

Physical and Chemical Properties

Physical Properties

The physical properties of tert-butyl (2-amino-2-thioxoethyl)carbamate have been documented in various certificates of analysis and product specifications:

PropertyValueReference
AppearanceOff-white to gray solid
Melting Point120-140°C
Storage Temperature2-8°C (refrigerator) or room temperature

Chemical Stability and Reactivity

The compound contains a relatively reactive thioamide group, which can participate in various transformations including cyclization reactions. The Boc-protected amine offers selectivity in further functionalization reactions. The thioamide group demonstrates higher reactivity compared to standard amide groups, particularly in reactions with electrophiles .

Synthesis Methods

Several synthetic routes have been documented for the preparation of tert-butyl (2-amino-2-thioxoethyl)carbamate, with the most common approaches involving the thionation of the corresponding oxygen-containing precursor.

ReagentsConditionsYieldReference
Boc-glycine, Lawesson's reagentDichloromethane, 25°C, 16h100%
Carboxamide precursor (compound 85)Method D (not specified in detail)Not specified

In a detailed procedure, Boc-glycine (2.34 g, 0.134 mmol) was dissolved in dichloromethane (130 mL) and treated with Lawesson's reagent (2.9 g, 0.52 equivalents). The mixture was stirred at 25°C for 16 hours, followed by filtration and solvent evaporation. The residue was purified using dichloromethane:ethyl acetate (1:1) to yield 2.56 g (100%) of the thioamide .

Role in Multi-step Syntheses

The compound serves as a key intermediate in the synthesis of thiazole derivatives. After formation of the thioamide, it can undergo cyclization with α-haloketones to form substituted thiazole rings .

Analytical Characterization

Spectroscopic Properties

Analytical data for tert-butyl (2-amino-2-thioxoethyl)carbamate typically includes NMR spectroscopy, which can confirm the structure and assess purity:

Analytical MethodObservationReference
1H NMRCharacteristic signals consistent with structure
Mass SpectrometryMolecular ion peak at m/z consistent with molecular weight
SupplierPurityAssessment MethodReference
ChemScene≥97.0%NMR
ChemScene (another batch)≥95.0%NMR
Thermo Scientific90.0%Not specified
Other suppliers≥95%Not specified

Applications in Research and Development

Synthesis of Heterocyclic Compounds

Tert-butyl (2-amino-2-thioxoethyl)carbamate is particularly valuable in the synthesis of thiazole derivatives, which are important scaffolds in medicinal chemistry. The thioamide functionality readily reacts with α-haloketones to form substituted thiazole rings .

Pharmaceutical Applications

In pharmaceutical research, the compound has been utilized in the synthesis of amino acid-derived thiazole compounds that have been investigated for their potential to modulate P-glycoprotein (P-gp) function . These compounds are of interest for addressing multidrug resistance in cancer therapy.

According to a comprehensive study on the synthesis of amino acid-derived thiazole compounds, tert-butyl (2-amino-2-thioxoethyl)carbamate (compound 90) was obtained from carboxamide 85 and subsequently converted to thiazole derivatives that showed varying effects on P-gp ATPase activity .

Use as a Building Block

The compound serves as a valuable building block for the construction of more complex molecules. Its dual functional groups (protected amine and thioamide) allow for selective reactions and structural elaboration in multiple directions .

Comparison with Related Compounds

Structural Analogs

Tert-butyl (2-amino-2-thioxoethyl)carbamate can be compared with several structurally related compounds:

CompoundCAS NumberDifference from title compoundReference
Tert-butyl (2-amino-2-oxoethyl)carbamate35150-09-5Contains an oxo group (C=O) instead of thioxo (C=S)
Tert-butyl carbamate(Not provided)Simpler structure without the thioamide functionality

Reactivity Differences

The thioxo group in tert-butyl (2-amino-2-thioxoethyl)carbamate exhibits enhanced reactivity compared to the oxo group in its analog. This increased reactivity is particularly advantageous in cyclization reactions leading to the formation of thiazole rings .

In the synthesis of thiazole compounds, the thioamide functionality of tert-butyl (2-amino-2-thioxoethyl)carbamate reacts with α-haloketones such as 3-bromopyruvic acid to form 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-4-carboxylic acid, a precursor for further pharmaceutical derivatives .

Storage ParameterRecommendationReference
Temperature2-8°C (refrigerated) or room temperature (depending on supplier)
ContainerAmber glass bottle
ConditionsDry, protected from moisture

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